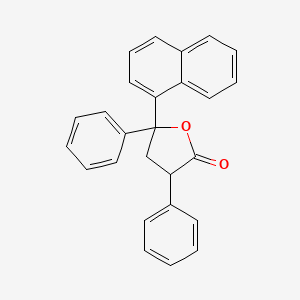
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one is an organic compound that belongs to the class of dihydrofurans This compound is characterized by the presence of a naphthalene ring, two phenyl groups, and a dihydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one typically involves the reaction of naphthalene derivatives with phenyl-substituted dihydrofuran precursors. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to cyclization to form the dihydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-1-yl alcohols.
Scientific Research Applications
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)-2-phenylethanone: Similar structure but lacks the dihydrofuran ring.
3,5-Diphenyl-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of a dihydrofuran ring.
Naphthalen-1-yl phenyl ketone: Similar aromatic structure but different functional groups.
Uniqueness
5-(Naphthalen-1-yl)-3,5-diphenyldihydrofuran-2(3h)-one is unique due to its combination of a naphthalene ring, two phenyl groups, and a dihydrofuran ring. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
CAS No. |
5344-73-0 |
|---|---|
Molecular Formula |
C26H20O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-naphthalen-1-yl-3,5-diphenyloxolan-2-one |
InChI |
InChI=1S/C26H20O2/c27-25-23(20-10-3-1-4-11-20)18-26(28-25,21-14-5-2-6-15-21)24-17-9-13-19-12-7-8-16-22(19)24/h1-17,23H,18H2 |
InChI Key |
PNJGNAASVBVSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















